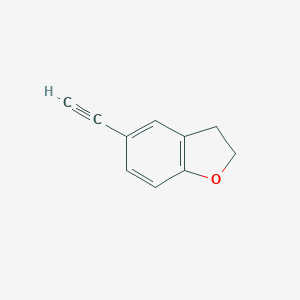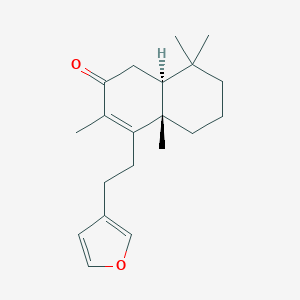![molecular formula C8H13NO4 B161621 Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI) CAS No. 128753-44-6](/img/structure/B161621.png)
Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI) is a chemical compound that has been widely used in scientific research. It is also known as MCD and is a cyclic amino acid derivative. This compound has been used in various studies to investigate its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MCD is not fully understood. However, it has been suggested that MCD can inhibit the activity of a specific enzyme called acetyl-CoA carboxylase. This enzyme is involved in fatty acid synthesis in the body. MCD has also been shown to inhibit the growth of cancer cells in vitro.
Effets Biochimiques Et Physiologiques
MCD has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetyl-CoA carboxylase, which leads to a decrease in fatty acid synthesis. It has also been shown to inhibit the growth of cancer cells in vitro. MCD has been used in various studies to investigate its effects on lipid metabolism, insulin sensitivity, and glucose homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
MCD has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized. It has also been extensively studied, and its properties are well-known. However, MCD has some limitations as well. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the use of MCD in scientific research. It can be used as a tool to investigate the role of acetyl-CoA carboxylase in various biological processes. It can also be used in the development of new drugs for the treatment of metabolic disorders and cancer. Further studies are needed to fully understand the mechanism of action of MCD and its effects on various biological processes.
Conclusion:
In conclusion, Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI) is a valuable compound that has been extensively used in scientific research. Its unique properties make it a useful tool for investigating various biological processes. Further studies are needed to fully understand its mechanism of action and its potential applications in the development of new drugs.
Méthodes De Synthèse
The synthesis of MCD is a multi-step process that involves the reaction of cyclopropanecarboxylic acid with methoxycarbonyl chloride and dimethylamine. The reaction is carried out under controlled conditions to obtain the desired product. The purity of the product is crucial for its use in scientific research.
Applications De Recherche Scientifique
MCD has been extensively used in scientific research due to its unique properties. It has been used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis. MCD has also been used as a ligand in metal catalysis and as a reagent in organic synthesis. It has been used in various studies to investigate its biochemical and physiological effects.
Propriétés
Numéro CAS |
128753-44-6 |
|---|---|
Nom du produit |
Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI) |
Formule moléculaire |
C8H13NO4 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
1-(methoxycarbonylamino)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-7(2)4-8(7,5(10)11)9-6(12)13-3/h4H2,1-3H3,(H,9,12)(H,10,11) |
Clé InChI |
PGKAIIDQGIBEGU-UHFFFAOYSA-N |
SMILES |
CC1(CC1(C(=O)O)NC(=O)OC)C |
SMILES canonique |
CC1(CC1(C(=O)O)NC(=O)OC)C |
Synonymes |
Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)
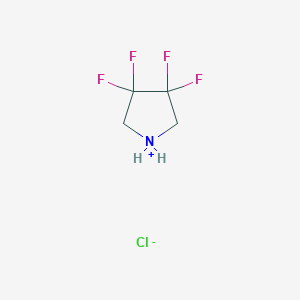
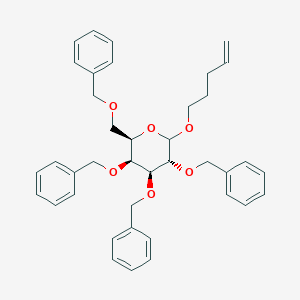
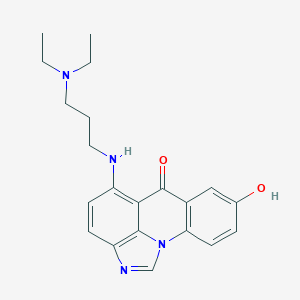
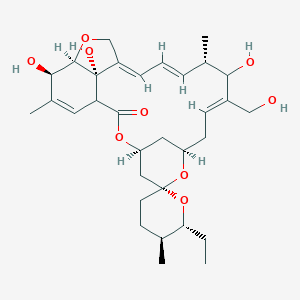
![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)
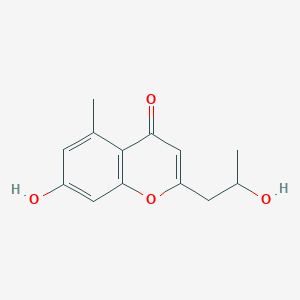
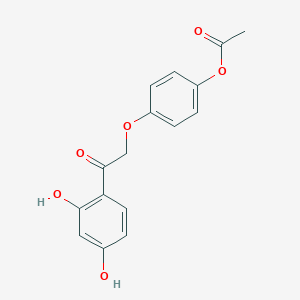
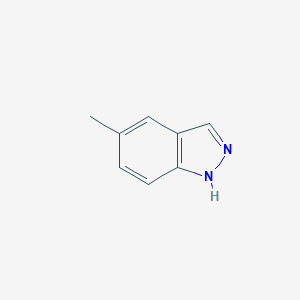
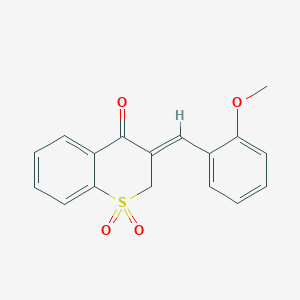
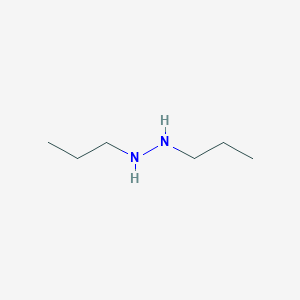
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)
